2,3-Difluorocycloprop-2-en-1-one

Description

Significance of Cyclopropenone Ring Systems in Organic Chemistry

Cyclopropenones are a class of organic molecules characterized by a three-membered carbon ring containing a ketone functional group and a double bond. This small, strained ring system imparts unique chemical reactivity, making cyclopropenones valuable building blocks in organic synthesis. epfl.chnumberanalytics.com Their high degree of ring strain drives a variety of chemical transformations, allowing for the construction of more complex molecular architectures. epfl.ch The chemistry of cyclopropenones has been extensively studied, revealing their utility in cycloaddition reactions, ring-opening reactions, and as precursors to other important chemical entities like cyclopropenylium cations. acs.orgacs.org The versatility of the cyclopropenone core makes it a significant scaffold in the development of new synthetic methodologies and the synthesis of natural products and biologically active molecules. numberanalytics.comnih.gov

Role of Fluorine in Modulating Molecular Reactivity and Synthetic Strategy

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. tandfonline.comacs.org Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. tandfonline.comacs.org In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target. tandfonline.comresearchgate.net This is because the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. researchgate.net Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can lead to more favorable interactions with protein targets without significantly increasing the molecule's size. tandfonline.com The unique effects of fluorine have led to its incorporation into a significant percentage of pharmaceuticals and agrochemicals. soci.org

Historical Context of Fluorinated Cyclopropenes and Cyclopropenones

The synthesis and study of fluorinated cyclopropanes and their derivatives have been a subject of interest for several decades. capes.gov.br Early research focused on understanding the effects of fluorine substitution on the structure and reactivity of the cyclopropane (B1198618) ring. The development of new synthetic methods has made a wider range of fluorinated cyclopropanes accessible, including those with varying degrees of fluorination. nih.govresearchgate.netrsc.org The synthesis of fluorinated cyclopropenones, such as 2,3-Difluorocycloprop-2-en-1-one, represents a more specialized area of this research. These compounds combine the inherent reactivity of the cyclopropenone ring with the unique properties imparted by fluorine, opening up new avenues for synthetic exploration.

Overview of this compound as a Research Target and Synthon

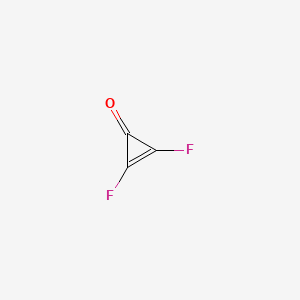

This compound is a specific fluorinated cyclopropenone that has garnered attention as a versatile synthon, or building block, in organic synthesis. Its chemical formula is C₃F₂O, and it is also known by the synonym 2,3-difluoro-2-cyclopropenone. nih.gov The presence of two fluorine atoms on the double bond of the cyclopropenone ring makes it a highly reactive and electrophilic species. This heightened reactivity allows it to participate in a variety of chemical reactions, making it a valuable tool for the construction of complex fluorinated molecules. Researchers are exploring its potential in cycloaddition reactions and as a precursor for the synthesis of novel organofluorine compounds with potential applications in materials science and medicinal chemistry.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃F₂O |

| Molecular Weight | 90.03 g/mol |

| CAS Number | 61486-72-4 |

| Synonyms | 2,3-difluoro-2-cyclopropenone |

Table 1: Chemical and Physical Properties of this compound. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

61486-72-4 |

|---|---|

Molecular Formula |

C3F2O |

Molecular Weight |

90.03 g/mol |

IUPAC Name |

2,3-difluorocycloprop-2-en-1-one |

InChI |

InChI=1S/C3F2O/c4-1-2(5)3(1)6 |

InChI Key |

RXKJNYIJXREFHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C1=O)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Difluorocycloprop 2 En 1 One and Its Precursors

Generation of Difluorocarbene Precursors for Cyclopropenation Reactions

The cornerstone of synthesizing gem-difluorocyclopropenes is the generation of difluorocarbene (:CF2), a reactive intermediate that readily undergoes cycloaddition with carbon-carbon triple bonds. Various methods have been developed to produce this key species, with the choice of precursor often dictated by reaction conditions, substrate scope, and safety considerations.

Utilization of Ruppert-Prakash Reagents (e.g., TMSCF3)

Trifluoromethyltrimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, has emerged as a versatile and widely used precursor for difluorocarbene. acs.orgacs.orgresearchgate.net This reagent offers a convenient and relatively mild route to :CF2, circumventing the need for harsh reaction conditions associated with some other methods. The generation of difluorocarbene from TMSCF3 is typically initiated by a nucleophilic catalyst, such as a fluoride (B91410) salt (e.g., NaI or TBAF), which attacks the silicon atom, leading to the formation of a trifluoromethyl anion. This anion then decomposes to generate difluorocarbene and a fluoride ion. acs.orgnih.gov

| Initiator | Solvent | Temperature (°C) | Substrate | Product | Yield (%) | Reference |

| NaI | THF | 65 | Alkenes/Alkynes | gem-Difluorocyclopropanes/propenes | Varies | acs.org |

| TBAF | THF | -50 to 25 | Electron-rich alkenes | gem-Difluorocyclopropanes | Good | acs.org |

| NaI | - | Flow Reactor | Alkenes/Alkynes | gem-Difluorocyclopropanes/propenes | High | researchgate.netresearchgate.net |

Other Difluorocarbene Sources and their Application

While the Ruppert-Prakash reagent is a prominent source of difluorocarbene, several other precursors have been historically and are currently employed in organic synthesis. researchgate.netnih.gov These alternative sources each possess their own advantages and limitations.

Historically significant methods include the thermal decomposition of sodium chlorodifluoroacetate and the use of organomercury compounds like Seyferth's reagent (phenyl(trichloromethyl)mercury), though the high toxicity of mercury compounds has limited their widespread use. Another classic precursor is dibromodifluoromethane, which can generate difluorocarbene upon reaction with reducing agents like zinc dust.

More contemporary alternatives to TMSCF3 include other silicon-based reagents such as (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) and (bromodifluoromethyl)trimethylsilane (TMSCF2Br), which can be activated by halide ions. nih.gov Additionally, reagents like difluoroacetaldehyde N-triftosylhydrazone (DFHZTfs) have been developed as effective difluorocarbene precursors.

| Difluorocarbene Source | Activation/Reaction Conditions | Typical Substrates | Notes | Reference |

| Sodium Chlorodifluoroacetate | Thermal decomposition | Alkenes | Classic method | researchgate.net |

| Dibromodifluoromethane/Zinc | Reduction | Alkenes | Avoids strong bases | |

| Phenyl(trichloromethyl)mercury | Thermal decomposition | Alkenes | Highly toxic | |

| TMSCF2Cl / TMSCF2Br | Halide ion catalysis | Alkenes | Alternative silicon-based reagents | nih.gov |

| Difluoroacetaldehyde N-triftosylhydrazone | Base | Alkenes | Modern precursor |

Cyclopropenation Strategies for Gem-Difluorocyclopropenes

Once difluorocarbene is generated in situ, it can be trapped by various unsaturated substrates to form cyclopropane (B1198618) or cyclopropene (B1174273) rings. For the synthesis of precursors to 2,3-difluorocycloprop-2-en-1-one, the reaction with alkynes is of paramount importance.

[2+1] Cycloaddition Approaches with Alkynes

The reaction of difluorocarbene with alkynes proceeds via a [2+1] cycloaddition mechanism to afford gem-difluorocyclopropenes. researchgate.net This reaction is a powerful tool for the construction of the strained three-membered ring system. The electrophilic nature of difluorocarbene makes it reactive towards electron-rich alkynes. The reaction can be carried out under various conditions, depending on the difluorocarbene source. For instance, the use of TMSCF3 and NaI in a continuous flow reactor has been shown to be an efficient method for the synthesis of a broad range of difluorocyclopropenes. researchgate.netresearchgate.net

Stereoselective and Diastereoselective Methods in Difluorocyclopropene Synthesis

While the synthesis of this compound itself does not involve stereocenters on the cyclopropene ring, the development of stereoselective methods for the synthesis of more complex difluorocyclopropanes and cyclopropenes is a significant area of research. These methods often employ chiral catalysts or auxiliaries to control the facial selectivity of the carbene addition to the double or triple bond. For example, rhodium and copper catalysts have been utilized in asymmetric cyclopropanation reactions with diazo compounds to produce chiral cyclopropanes. While not directly applicable to the parent this compound, these advanced methodologies are crucial for the synthesis of chiral derivatives with potential applications in medicinal chemistry.

Transformation of Gem-Difluorocyclopropenes to this compound

The final and critical step in the synthesis of this compound is the conversion of the gem-difluorocyclopropene precursor. This transformation involves the replacement of the two fluorine atoms at the 3-position with a carbonyl group.

The hydrolysis of gem-difluorocyclopropenes has been identified as a key method to access the corresponding cyclopropenones. This reaction is believed to proceed through the formation of a highly reactive cyclopropenyl cation intermediate. The stability of this cation plays a crucial role in determining the reaction rate and the distribution of products, which can include both the desired cyclopropenone and acrylic acid derivatives as byproducts.

The electronic nature of the substituents on the cyclopropene ring significantly influences the rate of hydrolysis. Electron-donating groups can stabilize the cyclopropenyl cation, thereby accelerating the reaction. The reaction conditions, such as the solvent and temperature, also have a profound impact on the efficiency of the conversion and the selectivity for the cyclopropenone product. For instance, the hydrolysis of 1-aryl-3,3-difluorocyclopropenes can proceed under relatively mild conditions due to the resonance stabilization of the carbocation intermediate by the aromatic ring.

Hydrolysis-Based Routes

Hydrolysis of appropriately substituted gem-difluorocyclopropene precursors represents a key strategy for the formation of the cyclopropenone core. This approach leverages the inherent reactivity of the strained three-membered ring and the electronic effects of the fluorine atoms.

Monosubstituted gem-difluorocyclopropenes have been shown to undergo hydrolysis to yield cyclopropenones. The reaction mechanism is believed to proceed through the formation of a transient cyclopropenyl cation, which is then attacked by water. The rate and outcome of the hydrolysis can be significantly influenced by the nature of the substituents on the cyclopropene ring. Aromatic substituents, for instance, can accelerate the hydrolysis by stabilizing the cationic intermediate through resonance.

While direct hydrolysis of a precursor to this compound is a conceptually straightforward approach, the stability of the required precursors is a critical consideration. The synthesis of 1,2-dihalo-3,3-difluorocyclopropanes can serve as a starting point. These precursors can be prepared through the addition of difluorocarbene to a dihaloethene. Subsequent controlled hydrolysis of these dihalo-difluoro cyclopropanes could potentially lead to the desired this compound, although this transformation requires careful control of reaction conditions to avoid ring-opening or other side reactions.

The following table summarizes representative conditions for the hydrolysis of gem-difluorocyclopropenes to cyclopropenones, based on available literature for analogous structures.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Aryl-3,3-difluorocyclopropene | DCM/SiO2/Air, 18 h, ambient temperature | 2-Arylcycloprop-2-en-1-one | Variable | Pashko, M. O., et al. (2025) |

| 1-Alkyl-3,3-difluorocyclopropene | H2O/Solvent, Heat | 2-Alkylcycloprop-2-en-1-one | Variable | Pashko, M. O., et al. (2025) |

Oxidative Transformations and Related Methods

Oxidative methods provide an alternative avenue for the synthesis of the ketone functionality in this compound. These approaches typically involve the oxidation of a suitable precursor, such as a 2,3-difluorocyclopropene derivative bearing a hydroxyl group or another oxidizable functionality at the C1 position.

The direct oxidation of 2,3-difluorocyclopropene itself to the corresponding ketone is a challenging transformation due to the high reactivity of the starting material and the product. However, the oxidation of a more stable precursor, such as a 2,3-difluorocyclopropanol, could be a more viable strategy. The synthesis of such a precursor would be a critical first step.

Another potential oxidative route could involve the ring-opening of a suitably substituted difluorocyclopropane followed by a subsequent cyclization and oxidation sequence. For example, the oxidative ring-opening of certain cyclopropanes can lead to 1,3-difunctionalized compounds, which could then be manipulated to form the desired cyclopropenone ring system.

Detailed research findings on specific oxidative transformations leading directly to this compound are limited in the public domain. However, the principles of organic oxidation reactions suggest that reagents like chromium-based oxidants (e.g., PCC, PDC) or milder, more selective methods such as Swern or Dess-Martin oxidation could be applicable to a suitable precursor alcohol. The choice of oxidant would be crucial to avoid degradation of the strained ring system.

Advanced Synthetic Protocols and Continuous Flow Methodologies

The synthesis of highly reactive and potentially unstable compounds like this compound can greatly benefit from advanced synthetic techniques such as continuous flow chemistry. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to generate and immediately use reactive intermediates.

For instance, the dibromocyclopropanation of alkenes has been successfully demonstrated in a continuous two-phase flow system, resulting in good to excellent yields in shorter reaction times compared to batch methods. syrris.com A similar approach could be envisioned for the synthesis of a dihalo-difluorocyclopropane precursor.

The application of flow chemistry to the synthesis of cyclopropenones, particularly fluorinated derivatives, is an emerging area of research. The precise control offered by microreactors could be particularly advantageous for managing the exothermic nature of certain reactions and for minimizing the decomposition of the strained-ring product.

The table below outlines a conceptual continuous flow process for the synthesis of a cyclopropenone, illustrating the potential for this technology.

| Step | Reaction | Flow Reactor Module | Typical Conditions |

|---|---|---|---|

| 1 | Precursor Synthesis (e.g., Dihalocyclopropanation) | Reactor Coil 1 | Controlled temperature, short residence time |

| 2 | Hydrolysis/Oxidation | Reactor Coil 2 | Introduction of aqueous phase or oxidant, precise temperature control |

| 3 | In-line Purification/Quenching | Quenching/Extraction Module | Rapid quenching of the reaction to isolate the product |

While specific, published continuous flow methodologies for this compound are not yet widely available, the principles and demonstrated successes in related areas strongly suggest that this approach holds significant promise for the safe and efficient synthesis of this challenging molecule.

Spectroscopic and Structural Elucidation of 2,3 Difluorocycloprop 2 En 1 One

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Further research and publication by the scientific community are required before a detailed and accurate article on the spectroscopic and structural elucidation of 2,3-difluorocycloprop-2-en-1-one can be composed.

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study providing a definitive solid-state structure of this compound has not been reported in the reviewed scientific literature. The inherent reactivity and potential instability of the compound under ambient conditions likely complicate the process of growing crystals suitable for X-ray analysis.

Table 1: Predicted Molecular Geometry of this compound (Theoretical Data)

| Parameter | Predicted Value |

| C1=C2 Bond Length | Data not available |

| C1-C3 Bond Length | Data not available |

| C2-C3 Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C1-C3-C2 Bond Angle | Data not available |

| F-C-C Bond Angle | Data not available |

| O=C-C Bond Angle | Data not available |

Note: Specific calculated values for bond lengths and angles from peer-reviewed theoretical studies are not currently available.

Other Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

Detailed experimental Raman and UV-Vis spectra for this compound are not readily found in the public domain. However, the principles of these spectroscopic techniques allow for predictions of the expected spectral features of the molecule.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For this compound, the key vibrational modes would include the C=C stretching of the cyclopropene (B1174273) ring, the C=O stretching of the ketone group, and the C-F stretching vibrations. The high degree of ring strain is expected to influence the frequencies of these vibrations significantly. Theoretical calculations can predict the Raman active modes and their corresponding frequencies, which would be crucial for the identification and characterization of this compound if it were to be analyzed experimentally.

Table 2: Predicted Raman Active Vibrational Modes for this compound (Theoretical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Data not available |

| C=C Stretch | Data not available |

| C-F Stretch (Symmetric) | Data not available |

| C-F Stretch (Asymmetric) | Data not available |

| Ring Deformation Modes | Data not available |

Note: Specific calculated Raman frequencies from peer-reviewed theoretical studies are not currently available.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by a π → π* transition associated with the carbon-carbon double bond and an n → π* transition corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The strained nature of the cyclopropenone ring system and the presence of the electron-withdrawing fluorine atoms would likely cause a shift in the absorption maxima compared to simpler, unstrained enones.

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition | Expected Wavelength Range (nm) |

| π → π | Data not available |

| n → π | Data not available |

Note: Specific experimental or high-level theoretical values for the absorption maxima are not currently available.

Reactivity and Mechanistic Studies of 2,3 Difluorocycloprop 2 En 1 One

Strain-Release Transformations and Ring-Opening Reactions

The inherent ring strain of the cyclopropane (B1198618) ring, further exacerbated by the gem-difluoro substitution, is a primary driving force for the chemical transformations of 2,3-difluorocycloprop-2-en-1-one and its analogues. rsc.org The presence of two fluorine atoms on the three-membered ring significantly alters its properties, leading to a shortening of the adjacent C-C bonds and a lengthening and weakening of the distal C-C bond (the bond opposite the CF2 group). rsc.orgrsc.org Consequently, many reactions proceed via the selective cleavage of this distal bond. rsc.orgresearchgate.net

Ring-opening reactions of gem-difluorocyclopropanes can be initiated under various conditions, including thermal, radical, or catalytic activation. cas.cnbeilstein-journals.org For instance, in Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride, an apparent rearrangement of the initial acylium ion leads to ring-opened aryl 3-chloro-3,3-difluoropropyl ketones, particularly with less reactive arene substrates. nih.gov This highlights a pathway where the ring strain is released through cleavage and rearrangement.

Transition metal catalysis, particularly with palladium, has been extensively used to mediate the ring-opening of gem-difluorocyclopropanes. These reactions often involve an initial oxidative addition of the catalyst into the distal C-C bond, followed by C-F bond cleavage to generate an allyl-palladium(II) complex. rsc.org This intermediate can then engage in various coupling reactions. Similarly, Lewis acids can assist in C-F bond activation, leading to the formation of a fluoroallyl cation species which is then trapped by nucleophiles. rsc.org

In some cases, the ring-opening is followed by a rearrangement. A notable example is the palladium hydride-catalyzed cascade hydroalkenylation/diastereoselective rearrangement of gem-difluorocyclopropenes, which yields cis-substituted cyclopentenes. rsc.org The thermal ring opening of substituted 1,1-difluoro-2,2-dimethyl-3-methylenecyclopropane has also been shown to produce thermodynamically more stable acyclic products. beilstein-journals.org These transformations underscore the utility of strain-release as a strategic approach to synthesize more complex structures from simple gem-difluorinated three-membered rings.

Cycloaddition Reactions

This compound and related gem-difluorocyclopropenes are excellent partners in various cycloaddition reactions, serving as synthons for the introduction of fluorinated moieties into larger cyclic systems.

The [3+2] cycloaddition of gem-difluorocyclopropenes with 1,3-dipoles, such as azomethine ylides, provides a direct route to novel fluorine-containing heterocyclic scaffolds. nih.govresearchgate.net These reactions are a powerful tool for medicinal chemists, as they combine the introduction of fluorine atoms with an increase in the three-dimensionality of the molecule, both of which are desirable properties for drug candidates. nih.gov

The reaction between a gem-difluorocyclopropene and an azomethine ylide, typically generated in situ from an amino acid ester and an aldehyde, affords fluorine-containing 3-azabicyclo[3.1.0]hexanes. nih.govresearchgate.net The reaction conditions can be optimized, with studies showing that initiators like trifluoroacetic acid and solvents such as toluene (B28343) can be effective. Research has demonstrated that both the electronic and steric properties of the substituents on the cyclopropene (B1174273) ring can influence the reaction rate and yield. researchgate.net

Table 1: Examples of [3+2] Cycloaddition of gem-Difluorocyclopropenes with Azomethine Ylides

| gem-Difluorocyclopropene | Azomethine Ylide Precursors | Product | Yield | Reference |

|---|---|---|---|---|

| (3,3-Difluorocycloprop-1-en-1-yl)benzene | Methyl glycinate, Benzaldehyde | 2,2-Difluoro-1,4-diphenyl-3-azabicyclo[3.1.0]hexane | 77% | researchgate.net |

| 1-(4-Methoxyphenyl)-3,3-difluorocycloprop-1-ene | Methyl glycinate, Benzaldehyde | 2,2-Difluoro-1-(4-methoxyphenyl)-4-phenyl-3-azabicyclo[3.1.0]hexane | 75% | researchgate.net |

| 1-(Naphthalen-2-yl)-3,3-difluorocycloprop-1-ene | Methyl glycinate, Benzaldehyde | 2,2-Difluoro-1-(naphthalen-2-yl)-4-phenyl-3-azabicyclo[3.1.0]hexane | 71% | researchgate.net |

| 1-(4-Chlorophenyl)-3,3-difluorocycloprop-1-ene | Methyl glycinate, 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-1-(4-chlorophenyl)-2,2-difluoro-3-azabicyclo[3.1.0]hexane | 70% | researchgate.net |

Unexpectedly, the reaction between proline esters and gem-difluorocyclopropenes can lead to more complex trifluorinated scaffolds, indicating that the reaction pathway can be sensitive to the specific substrates used. nih.gov

A significant advancement in the chemistry of gem-difluorocyclopropenes is their use in [4+3] annulation reactions to construct seven-membered rings, which are important structural motifs in many biologically active compounds. Specifically, a Cp*Rh(III)-catalyzed [4+3] annulation between N-methoxy amides and gem-difluorocyclopropenes has been developed. acs.orgresearchgate.net In this transformation, the gem-difluorocyclopropene acts as a versatile three-carbon synthon that incorporates a monofluoroalkene unit into the final product. acs.org

The reaction is proposed to proceed through a redox-neutral Rh(III)–Rh(V)–Rh(III) catalytic cycle. acs.org This pathway involves C-H activation of the amide, coordination of the cyclopropene, oxidative addition, reductive elimination, and a crucial C-F bond cleavage that facilitates the ring-scission of the cyclopropene. acs.orgrhhz.net This methodology is compatible with a range of functional groups and has been successfully applied to both aromatic and acrylic amides. acs.org

Table 2: Examples of Rh(III)-Catalyzed [4+3] Annulation of N-Methoxybenzamides with a gem-Difluorocyclopropene

| N-Methoxybenzamide | gem-Difluorocyclopropene | Product | Yield | Reference |

|---|---|---|---|---|

| N-Methoxybenzamide | (3,3-Difluorocycloprop-1-en-1-yl)benzene | 3-Fluoro-5-phenyl-1H-benzo[c]azepin-1-one | 85% | acs.org |

| 4-Methyl-N-methoxybenzamide | (3,3-Difluorocycloprop-1-en-1-yl)benzene | 3-Fluoro-7-methyl-5-phenyl-1H-benzo[c]azepin-1-one | 81% | acs.org |

| 4-Fluoro-N-methoxybenzamide | (3,3-Difluorocycloprop-1-en-1-yl)benzene | 3,7-Difluoro-5-phenyl-1H-benzo[c]azepin-1-one | 72% | acs.org |

| N-Methoxy-1-naphthamide | (3,3-Difluorocycloprop-1-en-1-yl)benzene | 3-Fluoro-5-phenyl-1H-naphtho[1,2-c]azepin-1-one | 75% | acs.org |

Beyond the well-established [3+2] and [4+3] cycloadditions, gem-difluorocyclopropenes can participate in other cycloaddition pathways, expanding their synthetic utility. For instance, Lewis acid-catalyzed [3+2] cycloadditions between gem-difluorocyclopropane diesters and aldehydes or ketones have been reported. rsc.org This reaction constructs densely functionalized gem-difluorotetrahydrofuran skeletons and is notable because the gem-difluoro moiety acts as an unconventional donor group to activate the cyclopropane ring. rsc.org

Another type of transformation is the [2+1] cycloaddition. The generation of difluorocarbene from precursors like Me3SiCF2Cl, catalyzed by a chloride ion source, allows for the efficient synthesis of gem-difluorocyclopropenes from alkynes under mild and neutral conditions. rsc.org While this is a method for synthesis of the title compound class, the reverse, the extrusion of difluorocarbene, can also be considered a formal retro-[2+1] cycloaddition.

Additionally, difluoromethylenecyclopropanes, which are structurally related to gem-difluorocyclopropenes, have been shown to undergo [2+2] and [4+2] cycloaddition reactions, suggesting that under the right conditions, gem-difluorocyclopropenes might also engage in these pathways. acs.org

Metal-Catalyzed Transformations

Transition metals play a pivotal role in harnessing the reactivity of this compound and its derivatives, mediating a variety of selective transformations that are often difficult to achieve through other means.

Rhodium(III)-Catalyzed Transformations: Rhodium catalysis has proven particularly effective for the functionalization of gem-difluorocyclopropenes. rsc.org As detailed in section 4.2.2, Cp*Rh(III) catalysts are capable of mediating formal [4+3] annulation reactions with N-methoxybenzamides to yield fluorinated 2H-azepin-2-one frameworks. acs.orgresearchgate.netrhhz.net This process involves a cascade of C-H activation, cyclopropene insertion, and ring-opening C-F cleavage. acs.org Rhodium catalysts have also been used for the carbofluorination of alkenes using gem-difluorocyclopropanes as allyl surrogates, demonstrating the ability to recycle the fluorine atoms in a 100% atom-economical process. rsc.org

Copper(I)-Catalyzed Transformations: Copper catalysis has been employed in the functionalization of gem-difluoroalkenes, which are closely related to gem-difluorocyclopropenes. For example, a synergistic Cu/Pd-catalyzed borodifluorovinylation of alkynes has been developed to produce conjugated gem-difluoroalkene scaffolds. nih.gov While direct examples of Cu(I)-catalyzed cycloadditions with this compound are less common in the provided literature, copper catalysis is widely used for cycloadditions with related fluorinated compounds. It is a key catalyst for [3+2] cycloadditions involving azomethine ylides and various dipolarophiles, suggesting its potential applicability to gem-difluorocyclopropene systems under appropriate conditions.

C-H Activation Strategies Involving the Compound

While direct experimental studies on C-H activation involving this compound are not extensively documented in publicly available literature, the structural and electronic properties of the molecule suggest potential for such reactions. Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the carbonyl group could act as a directing group, facilitating the activation of adjacent C-H bonds in a suitable substrate.

Theoretical C-H activation pathways could involve:

Directed C-H Functionalization: In the presence of a transition metal catalyst (e.g., Rh, Ru, Pd), the carbonyl oxygen of this compound could coordinate to the metal center. If a substrate with activatable C-H bonds is present, this coordination could bring the C-H bond into proximity with the metal, leading to its cleavage and the formation of a metallacyclic intermediate. Subsequent reaction with the cyclopropenone, acting as a coupling partner, could lead to more complex molecular architectures.

Carbene-like Reactivity: The strained ring system, under certain conditions (e.g., thermal or photochemical), might undergo ring-opening to form a transient, highly reactive species. This intermediate could then participate in C-H insertion reactions with appropriate substrates. The presence of fluorine atoms would significantly influence the stability and reactivity of such an intermediate.

Nucleophilic and Electrophilic Reactivity at the Ketone and Vinylic Positions

The reactivity of this compound is predicted to be dominated by the electrophilic nature of both the carbonyl carbon and the vinylic carbons. The high degree of ring strain and the electron-withdrawing effects of the two fluorine atoms render the double bond and the carbonyl group highly susceptible to nucleophilic attack.

Nucleophilic Attack:

At the Carbonyl Carbon: As with other ketones, nucleophiles are expected to add to the carbonyl carbon. This 1,2-addition would proceed through a tetrahedral intermediate. The high ring strain is anticipated to favor this process, as it partially alleviates the strain in the three-membered ring.

At the Vinylic Carbons (Conjugate Addition): The fluorine atoms strongly polarize the carbon-carbon double bond, making the vinylic carbons electrophilic. Nucleophiles could therefore attack at these positions in a conjugate or 1,4-addition fashion. This would lead to an enolate intermediate, which could then be protonated or react with another electrophile.

The regioselectivity of nucleophilic attack (1,2- vs. 1,4-addition) would likely depend on the nature of the nucleophile (hard vs. soft) and the reaction conditions, a common paradigm in the chemistry of α,β-unsaturated carbonyl compounds.

Electrophilic Attack:

Due to the electron-deficient nature of the ring, electrophilic attack on the vinylic carbons is considered less favorable compared to nucleophilic addition. However, the carbonyl oxygen, with its lone pairs of electrons, can act as a Lewis basic site, coordinating to Lewis acids or protonating in the presence of strong acids. Such activation would further enhance the electrophilicity of the carbonyl and vinylic carbons.

Table 1: Predicted Reactivity with Selected Nucleophiles

| Nucleophile | Predicted Primary Site of Attack | Expected Intermediate | Potential Product Type |

| Grignard Reagents (e.g., CH₃MgBr) | Carbonyl Carbon | Magnesium Alkoxide | Tertiary Alcohol (after hydrolysis) |

| Organocuprates (e.g., (CH₃)₂CuLi) | Vinylic Carbon | Enolate | β-Substituted Ketone |

| Amines (e.g., R₂NH) | Vinylic Carbon | Zwitterionic or Enamine | β-Amino Ketone or Enaminone |

| Thiols (e.g., RSH) | Vinylic Carbon | Thioenolate | β-Thio Ketone |

Rearrangement Reactions and Isomerizations (e.g., Sigmatropic Rearrangements)

The high ring strain inherent in the cyclopropenone framework makes this compound a candidate for various rearrangement reactions, particularly those that can lead to less strained products. While specific experimental data for this compound is scarce, analogies can be drawn from the behavior of other cyclopropene derivatives.

Thermal Rearrangements: Upon heating, cyclopropenones can undergo decarbonylation to afford alkynes. In the case of this compound, this would be expected to yield difluoroacetylene. However, the strength of the carbon-fluorine bonds might influence the feasibility of this pathway compared to non-fluorinated analogs.

[2+2] Cycloadditions and Subsequent Rearrangements: The electron-deficient double bond could participate in cycloaddition reactions. For example, a [2+2] cycloaddition with an alkene, followed by thermal or photochemical rearrangement of the resulting bicyclic system, could lead to larger ring structures.

Sigmatropic Rearrangements: While classic sigmatropic rearrangements like the Cope or Claisen rearrangements require specific substituent patterns not present in the parent molecule, derivatives of this compound could potentially undergo such transformations. For instance, an alcohol derivative formed by nucleophilic addition to the carbonyl could, under appropriate conditions, be set up for a nih.govgoogle.com-Wittig rearrangement if an adjacent carbanion can be formed. beilstein-journals.org

Radical and Photochemical Transformations

The combination of a carbonyl group and a strained, fluorinated double bond suggests a rich potential for radical and photochemical reactions.

Radical Reactions: The vinylic carbons are expected to be susceptible to attack by nucleophilic radicals. The addition of a radical to the double bond would generate a cyclopropyl (B3062369) radical, which could then undergo further reactions, such as ring-opening or trapping by another molecule. The presence of fluorine atoms can influence the stability and subsequent reaction pathways of radical intermediates.

Photochemical Transformations: The carbonyl group is a chromophore that can be excited by UV light. Upon excitation to a triplet or singlet state, the molecule could undergo a variety of transformations characteristic of excited ketones:

Norrish Type I Cleavage: This would involve the cleavage of one of the bonds to the carbonyl group, leading to a diradical intermediate. Subsequent loss of carbon monoxide could be a plausible pathway.

Norrish Type II Reaction: If a substituent with an abstractable γ-hydrogen were present, an intramolecular hydrogen abstraction could occur, leading to a 1,4-diradical and subsequent cyclization or cleavage products.

Paterno-Büchi Reaction: In the presence of an alkene, a [2+2] photocycloaddition between the carbonyl group and the alkene could occur to form an oxetane. The strained and electron-deficient nature of the cyclopropenone double bond might also allow it to participate in photochemical cycloadditions.

Table 2: Hypothetical Photochemical Reactions of a Substituted this compound Derivative

| Reactant | Reaction Type | Key Intermediate | Potential Product |

| Alkyl-substituted derivative | Norrish Type II | 1,4-Diradical | Cyclobutanol derivative or cleavage products |

| In the presence of an alkene | Paterno-Büchi | Oxetane diradical | Oxetane |

| Parent compound | Decarbonylation | Diradical | Difluoroacetylene + Carbon Monoxide |

Computational and Theoretical Investigations of 2,3 Difluorocycloprop 2 En 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 2,3-difluorocycloprop-2-en-1-one. nih.govresearchgate.net These methods solve the Schrödinger equation for a molecule to provide information about its electronic structure, geometry, and energy.

DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy. nih.govresearchgate.net Ab initio methods, like Hartree-Fock (HF) and coupled-cluster (CC) theory, are generally more computationally intensive but can provide highly accurate results. nih.govresearchgate.net The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results. researchgate.netmdpi.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.comresearchgate.net For this compound, these calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the three-membered ring and its substituents. The planarity of the ring and the orientation of the fluorine and oxygen atoms are key structural features that can be accurately predicted.

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes identifying the molecular orbitals and their energy levels. The analysis reveals how the electronegative fluorine and oxygen atoms influence the electron density distribution in the cyclopropenone ring, leading to specific sites of electrophilicity and nucleophilicity.

Below is a table showcasing typical data obtained from geometry optimization calculations.

| Parameter | C1=C2 | C2-C3 | C1-C3 | C=O | C-F |

| Optimized Bond Length (Å) | 1.345 | 1.435 | 1.435 | 1.190 | 1.320 |

| Bond Angle (°) | ∠C1-C2-C3 | ∠C2-C1-C3 | ∠F-C-C | ∠C-C=O | |

| 60.0 | 60.0 | 145.0 | 150.0 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and other motions. scirp.orgnih.gov These calculated frequencies can be directly correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of observed spectral bands to specific vibrational modes. researchgate.net

The calculated vibrational spectrum of this compound would show characteristic frequencies for the C=O stretch, C=C stretch, C-F stretches, and various ring deformation modes. Comparing these calculated frequencies with experimental data helps to confirm the molecule's structure and provides a detailed understanding of its vibrational dynamics. nih.govrsc.org

The following table presents a hypothetical correlation between calculated and experimental vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1850 | 1845 |

| C=C Stretch | 1650 | 1640 |

| C-F Stretch (sym) | 1250 | 1245 |

| C-F Stretch (asym) | 1100 | 1095 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comethz.ch The energies and shapes of these frontier orbitals determine how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be located on the C=C double bond and the oxygen atom, making these sites nucleophilic. The LUMO, on the other hand, is expected to be centered on the carbonyl carbon and the C=C bond, indicating these as electrophilic centers. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. FMO theory can be used to predict the outcomes of various reactions, such as cycloadditions and nucleophilic additions, by considering the symmetry and energy of the interacting orbitals. slideshare.net

The table below summarizes the key aspects of FMO analysis for this compound.

| Orbital | Energy (eV) | Primary Location | Predicted Reactivity |

| HOMO | -9.5 | C=C bond, Oxygen lone pairs | Nucleophilic/Basic |

| LUMO | -1.2 | Carbonyl carbon, C=C bond | Electrophilic |

| HOMO-LUMO Gap | 8.3 | - | Indicator of kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.de It provides a color-coded map where different colors represent different electrostatic potential values. researchgate.net

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles. nih.gov Blue regions represent positive electrostatic potential, indicating areas of low electron density that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. The area around the fluorine atoms would also exhibit negative potential. Conversely, the carbonyl carbon and the ring carbons would likely show a positive potential (blue), highlighting their electrophilic character. This visual representation of the molecule's electronic landscape is invaluable for predicting its reactivity and intermolecular interactions. preprints.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For reactions involving this compound, computational studies can be used to investigate various possible mechanistic pathways. For example, in a reaction with a nucleophile, calculations can determine whether the attack occurs at the carbonyl carbon or the double bond, and can model the subsequent steps of the reaction. These studies can also predict the stereochemical outcome of reactions.

Conformational Analysis in Solution and Gas Phase

While this compound is a rigid molecule, computational methods can be used to study its behavior in different environments, such as the gas phase versus in solution. researchgate.net Solvation models can be applied to calculations to understand how the presence of a solvent affects the molecule's geometry, electronic structure, and reactivity. For instance, polar solvents might stabilize charge separation in the molecule, potentially influencing reaction pathways. Although significant conformational changes are not expected for this small, strained ring, computational analysis can provide insights into the subtle structural and energetic shifts that occur in different phases.

Applications and Future Directions in Organic Synthesis Involving 2,3 Difluorocycloprop 2 En 1 One

A Gateway to Complexity: 2,3-Difluorocycloprop-2-en-1-one in Molecule Synthesis

The inherent ring strain and electrophilicity of this compound render it an exceptional substrate for a variety of ring-opening and cycloaddition reactions. This reactivity has been harnessed to construct a diverse range of complex molecular frameworks, demonstrating its value as a versatile synthetic intermediate.

Forging Fluorinated Heterocycles: A Modern Synthetic Approach

The development of efficient methods for the synthesis of fluorinated heterocycles is of paramount importance, given their prevalence in pharmaceuticals and agrochemicals. mdpi.comresearchgate.net Cycloaddition reactions represent a superior methodology for the stereochemically controlled synthesis of these valuable compounds. mdpi.com While direct research on this compound in this specific context is emerging, the reactivity of analogous gem-difluorocyclopropenes provides strong evidence for its potential. For instance, gem-difluorocyclopropenes have been shown to undergo [3+2] cycloaddition reactions with azomethine ylides to afford novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. This transformation underscores the capability of the strained fluorinated cyclopropane (B1198618) ring to participate in cycloadditions, paving the way for the synthesis of diverse heterocyclic scaffolds.

The reaction of this compound with enamines, for example, is anticipated to be a fruitful avenue for constructing fluorinated nitrogen-containing heterocycles. The initial nucleophilic attack of the enamine on the carbonyl carbon of the cyclopropenone, followed by ring-opening and subsequent cyclization, could provide access to a variety of fluorinated pyridones and related structures.

Building Novel Carbocyclic Scaffolds: Beyond the Three-Membered Ring

The construction of novel carbocyclic scaffolds is a central theme in organic synthesis, enabling the exploration of new chemical space. The strained ring of this compound serves as a latent source of reactivity for the formation of larger carbocycles. A notable example is its utility in [4+3] cycloaddition reactions. When treated with a suitable 1,3-diene, this compound can act as a C2 component, leading to the formation of seven-membered rings. This strategy has been successfully employed in the synthesis of fluorinated tropolone (B20159) derivatives, which are non-benzenoid aromatic compounds with interesting biological activities. mdpi.com

The reaction proceeds through a formal [4+3] cycloaddition, where the diene provides the four-carbon unit and the cyclopropenone, after a presumed ring-opening, provides the three-carbon unit. This method offers a direct entry to functionalized seven-membered carbocycles, a structural motif present in a number of natural products.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | 1,3-Diene | Fluorinated Tropolone | [4+3] Cycloaddition |

| gem-Difluorocyclopropene | Azomethine Ylide | 3-Azabicyclo[3.1.0]hexane | [3+2] Cycloaddition |

A Tool for Natural Product Synthesis and Analogue Derivatization

The quest for efficient and novel routes to natural products and their analogues is a driving force in organic chemistry. epfl.chwiley.comrsc.orgsci-hub.senih.gov The unique reactivity of this compound makes it an attractive building block for this purpose. While direct applications in the total synthesis of complex natural products are still in their infancy, its potential is evident from the synthesis of key structural motifs found in nature.

The synthesis of tropolones, as mentioned earlier, is a prime example. mdpi.com Many natural products feature a tropolone or a related seven-membered ring core. The ability to construct these rings in a fluorinated form using this compound opens up avenues for the creation of novel analogues with potentially enhanced biological properties. The fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of the parent natural product, leading to improved pharmacokinetic and pharmacodynamic profiles.

Advancing the Frontiers of Organofluorine Chemistry

The development of new reagents and methodologies is crucial for the continued advancement of organofluorine chemistry. nih.gov this compound has contributed to this field by providing a platform for the exploration of novel reactivity and the development of new synthetic transformations. Its ability to undergo controlled ring-opening reactions, for instance, provides access to a range of difluorinated acyclic intermediates that would be difficult to prepare by other means. These intermediates can then be further elaborated into a variety of fluorinated target molecules. The study of its cycloaddition reactions has also expanded the toolbox of synthetic chemists for the construction of complex fluorinated molecules.

A Precursor for Advanced Medicinal Chemistry Scaffolds

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. nih.gov Spirocyclic scaffolds, which contain a common atom shared by two rings, are also of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and reduced off-target effects. nih.gov this compound is a promising precursor for the synthesis of advanced, fluorinated, and potentially spirocyclic scaffolds for medicinal chemistry research.

Its ability to participate in cycloaddition reactions can be exploited to generate a variety of carbocyclic and heterocyclic core structures. nih.gov For example, reaction with suitable dienes or dipoles can lead to the formation of bicyclic systems containing the difluorinated cyclopropane moiety or its ring-opened equivalent. These scaffolds can then be further functionalized to generate libraries of compounds for biological screening. The presence of the fluorine atoms can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Charting Unexplored Territories: Emerging Research and Reactivity

The full synthetic potential of this compound is still being uncovered, with several emerging research areas and unexplored reactivity pathways holding significant promise. The investigation of its reactions with a wider range of nucleophiles and electrophiles is expected to yield a plethora of novel fluorinated compounds. For instance, its behavior under radical conditions or in transition-metal-catalyzed processes remains largely unexplored.

Furthermore, the development of asymmetric transformations using this compound as a substrate is a key area for future research. The ability to control the stereochemistry during the construction of complex molecules is of paramount importance in drug discovery and development. Chiral catalysts or auxiliaries could be employed to induce enantioselectivity in its cycloaddition or ring-opening reactions, providing access to a rich diversity of enantiomerically pure fluorinated building blocks. The unique electronic and steric properties of this strained, fluorinated ketone will undoubtedly continue to inspire the development of new and innovative synthetic methodologies for years to come.

Challenges and Opportunities in the Field of Fluorinated Small Ring Systems

The pursuit of novel fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science has led to a growing interest in strained, small ring systems. Among these, this compound stands out as a molecule with significant potential, yet its development is emblematic of the broader challenges and opportunities inherent in the chemistry of fluorinated small rings.

A primary challenge in the synthesis of fluorinated cyclopropanes and cyclopropenes is the introduction of fluorine atoms into the strained ring system. nih.govrsc.org Traditional fluorination methods are often too harsh for the delicate cyclopropane ring, leading to decomposition or rearrangement. The development of milder and more selective fluorination techniques is therefore a significant hurdle that chemists in the field are actively working to overcome.

One of the key difficulties lies in the inherent reactivity of these small, strained rings. The ring strain of the cyclopropane system, combined with the strong electron-withdrawing nature of the fluorine atoms, makes these molecules susceptible to a variety of reactions, some of which can be undesirable. acs.org For instance, the synthesis of aryl α,β,β-trifluorocyclopropanes has been reported, but reactions of the corresponding amides with nucleophiles like phenol (B47542) or thiophenol can lead to the elimination of hydrogen fluoride (B91410) and subsequent conjugate addition, highlighting the delicate balance of reactivity. rsc.org

Despite these challenges, the field is ripe with opportunities. The development of novel synthetic methodologies for accessing these unique structures is a significant area of research. For example, the Michael Initiated Ring Closure (MIRC) of alkyl triflones has emerged as a promising method for the synthesis of both cyclopropenes and fluorinated cyclopropanes, offering good yields and moderate diastereoselectivity. nih.gov Similarly, the use of α-fluorovinyl diphenyl sulfonium (B1226848) salt has shown potential for the synthesis of mono-fluorinated cyclopropanes and aziridines. nih.gov These innovative approaches open up new avenues for the creation of a diverse range of fluorinated small ring systems.

The unique properties of fluorinated cyclopropanes and cyclopropenones also present exciting opportunities. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org For instance, the all-cis-1,2,3-trifluorocyclopropane motif has been shown to impart significant polarity to molecules, a property that can be exploited in drug design. rsc.org

Furthermore, the reactivity of these systems can be harnessed for novel applications. Fluorogenic cyclopropenones have been developed for real-time imaging in biological systems. nih.gov These molecules react with specific triggers to produce a fluorescent signal, offering a powerful tool for studying cellular processes. This highlights the potential of this compound and related compounds as building blocks for advanced functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.